

2-Bromo-5-hydroxybenzonitrile chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-5-hydroxybenzonitrile**

Cat. No.: **B120245**

[Get Quote](#)

An In-Depth Technical Guide to **2-Bromo-5-hydroxybenzonitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-5-hydroxybenzonitrile**, a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. This document details its chemical structure, physicochemical properties, synthesis protocols, and reactivity, with a focus on its utility for professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Identification

2-Bromo-5-hydroxybenzonitrile is an organic compound featuring a benzene ring substituted with a nitrile (-CN) group, a bromine (-Br) atom, and a hydroxyl (-OH) group.^{[1][2]} The IUPAC name for this compound is **2-bromo-5-hydroxybenzonitrile**.^[3] The nitrile group is assigned position 1 on the benzene ring, with the bromine at position 2 and the hydroxyl group at position 5.^[2]

Table 1: Compound Identification

Identifier	Value
CAS Number	189680-06-6 [1] [3] [4] [5] [6]
Molecular Formula	C ₇ H ₄ BrNO [3] [4] [5] [7]
Molecular Weight	198.02 g/mol [1] [3] [4]
InChI	InChI=1S/C7H4BrNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H [3]
InChIKey	IXJNUEMHAJZKFW-UHFFFAOYSA-N [1] [3]

| Canonical SMILES | C1=CC(=C(C=C1O)C#N)Br[\[3\]](#)[\[4\]](#) |

Physicochemical Properties

2-Bromo-5-hydroxybenzonitrile is typically a white to pale-yellow or yellow-brown crystalline solid.[\[7\]](#) It is soluble in ethanol, ethers, and other organic solvents.[\[7\]](#) The presence of the hydroxyl group allows for hydrogen bonding, which influences its physical properties like melting point and solubility.[\[1\]](#)

Table 2: Physicochemical Data

Property	Value
Appearance	White to pale-yellow crystalline solid [7]
Density (Predicted)	1.79 ± 0.1 g/cm ³ [7]
Boiling Point (Predicted)	321.2 ± 32.0 °C [7]
Flash Point	148.1 °C [7]
pKa (Predicted)	8.01 ± 0.18 [7]

| Storage Temperature | Room Temperature, under an inert atmosphere[\[7\]](#) |

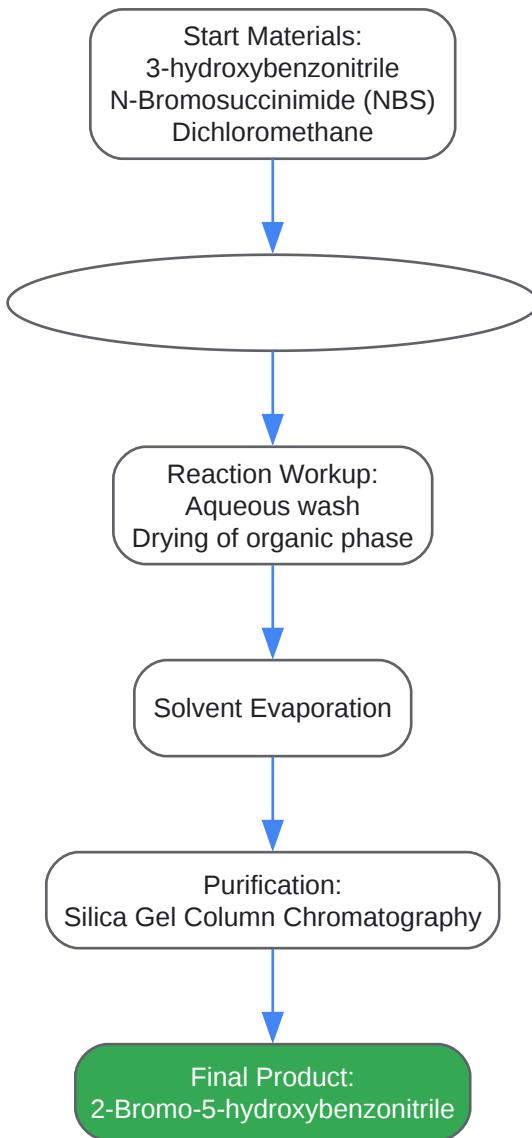
Synthesis of 2-Bromo-5-hydroxybenzonitrile

The primary method for synthesizing **2-Bromo-5-hydroxybenzonitrile** is through the direct bromination of 3-hydroxybenzonitrile.^[1] This reaction is an electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the hydroxyl and nitrile groups. The hydroxyl group is a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director.^[1] This results in the preferential formation of **2-Bromo-5-hydroxybenzonitrile**.

Experimental Protocol: Synthesis via Bromination of 3-hydroxybenzonitrile

This protocol is based on the common laboratory synthesis using N-Bromosuccinimide (NBS) as the brominating agent.

Materials:


- 3-hydroxybenzonitrile
- N-Bromosuccinimide (NBS)
- Dichloromethane (CH_2Cl_2)
- Round-bottomed flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

- Dissolve 3-hydroxybenzonitrile in dichloromethane in a round-bottomed flask.

- Add N-Bromosuccinimide (1.0 equivalent) to the solution portion-wise while stirring at room temperature.
- The reaction mixture is typically stirred for several hours until the starting material is consumed (monitored by TLC).
- Upon completion, the reaction mixture is washed with water and brine.
- The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- The crude product is purified by column chromatography on silica gel to afford pure **2-Bromo-5-hydroxybenzonitrile**. A reported yield for this reaction is 73%.[\[1\]](#)

Synthesis Workflow of 2-Bromo-5-hydroxybenzonitrile

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Bromo-5-hydroxybenzonitrile**.

Spectroscopic Characterization

The structure of **2-Bromo-5-hydroxybenzonitrile** is confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data

Technique	Expected Peaks
¹ H NMR	Aromatic protons are expected to show distinct signals in the range of δ 7.2–7.8 ppm. [1] The chemical shifts are influenced by the electronic effects of the substituents.
¹³ C NMR	The nitrile carbon is expected to have a characteristic chemical shift around 115 ppm. [1] Other aromatic carbons will appear in the typical downfield region.
IR Spectroscopy	Key absorption bands include a broad peak for the O-H stretch of the hydroxyl group, a sharp peak for the C≡N stretch of the nitrile group, and peaks corresponding to C-Br and aromatic C-H and C=C bonds. [1]

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the structure. [1] |

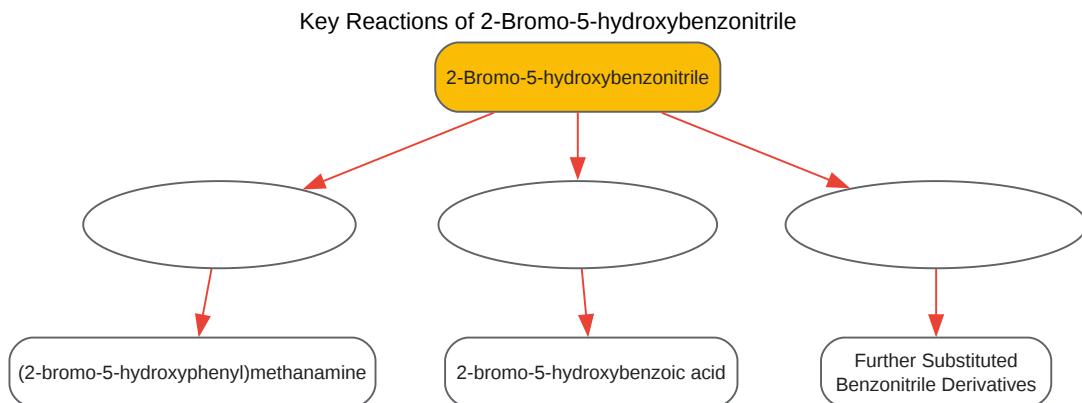
Experimental Protocol: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a solution of **2-Bromo-5-hydroxybenzonitrile** in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at 300-500 MHz for ¹H.
- Process the data, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy:

- Place a small amount of the solid sample directly on the ATR crystal of an FTIR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands for the functional groups.


Mass Spectrometry (MS):

- Dissolve a small amount of the sample in a suitable solvent.
- Introduce the sample into the mass spectrometer, often using techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
- Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.

Chemical Reactivity and Applications

2-Bromo-5-hydroxybenzonitrile is a valuable building block in organic synthesis due to the reactivity of its functional groups.

- Electrophilic Aromatic Substitution: The aromatic ring's reactivity is influenced by the activating hydroxyl group and the deactivating bromo and nitrile groups.[\[1\]](#)
- Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH_4).[\[1\]](#)
- Applications in Drug Development: As an intermediate, it is used in the synthesis of more complex molecules for pharmaceutical applications.[\[7\]](#)[\[8\]](#) For instance, it can be used to synthesize 2-bromo-5-hydroxybenzoic acid, which has shown anticancer activity.[\[4\]](#) Benzonitrile derivatives, in general, are integral to the synthesis of compounds with a wide range of biological activities.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Reactivity of **2-Bromo-5-hydroxybenzonitrile**.

Safety and Handling

2-Bromo-5-hydroxybenzonitrile should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3]

Table 4: Hazard and Precautionary Statements

Type	Codes
Hazard Statements	H302, H312, H315, H319, H332, H335 [4]

| Precautionary Statements | P261, P280, P301+P312, P304+P340, P305+P351+P338, P501[4] |

Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

Conclusion

2-Bromo-5-hydroxybenzonitrile is a key chemical intermediate with a well-defined structure and predictable reactivity. Its utility in the synthesis of pharmaceuticals and other fine chemicals makes it a compound of significant interest to researchers and drug development professionals.[10] The synthetic and analytical protocols provided in this guide offer a foundation for its effective use in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | Benchchem [benchchem.com]
- 2. 2-Bromo-5-hydroxybenzonitrile draw its structure | Filo [askfilo.com]
- 3. 2-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 15323111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | FB70711 [biosynth.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 2-Bromo-5-hydroxybenzonitrile at 2000.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]
- 7. 2-Bromo-5-hydroxybenzonitrile [chembk.com]
- 8. Page loading... [wap.guidechem.com]
- 9. aksci.com [aksci.com]
- 10. 2-Bromo-5-Hydroxybenzonitrile Supplier in China [nj-finechem.com]
- To cite this document: BenchChem. [2-Bromo-5-hydroxybenzonitrile chemical structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b120245#2-bromo-5-hydroxybenzonitrile-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com